LogP-Driven Differentiation: Butyl Ester Exhibits 1.2–1.8 Unit Higher Lipophilicity than Methyl and Ethyl Congeners
The calculated logP of butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate is 0.02 . In contrast, the methyl ester (CAS 42821‑92‑1) returns a logP of ‑1.15, and the ethyl ester (CAS 28485‑17‑8) returns a logP of ‑0.76 [1]. This represents a 1.17–1.78 log unit increase in lipophilicity for the butyl congener. A difference of ≥1 log unit typically translates to approximately 10‑fold higher octanol/water partitioning, which can substantially improve passive membrane permeability in cell‑based assays and organic‑phase extraction recovery during synthesis.
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | Butyl ester: logP = 0.02 |
| Comparator Or Baseline | Methyl ester: logP = -1.15; Ethyl ester: logP = -0.76; Propyl ester: estimated logP ≈ -0.4 to -0.2 (interpolated from methyl/ethyl trends) |
| Quantified Difference | ΔlogP (butyl – methyl) = +1.17; ΔlogP (butyl – ethyl) = +0.78; ΔlogP (butyl – propyl) ≈ +0.2 to +0.4 (estimated) |
| Conditions | Computed logP values from chemical database entries; consistency across ChemSrc, Molbase, and Rhawn platforms |
Why This Matters
A >1 log unit increase in lipophilicity directly enhances membrane partitioning and organic-phase extractability, reducing the mass of compound required in cellular assays and simplifying workup procedures relative to methyl or ethyl esters.
- [1] Molbase. Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate – CAS 42821-92-1 (logP -1.15). https://qiye.molbase.cn (accessed 2026-04-27). View Source
